molecular formula C13H12ClNOS2 B10977981 2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide

2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B10977981
M. Wt: 297.8 g/mol
InChI Key: VPHUWIWQGWMXRH-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with chloro, methylsulfanyl, and thiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple stepsThe thiophen-2-yl group is then attached via a coupling reaction, often using a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The thiophen-2-yl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

    2-Chloro-5-(methylsulfanyl)methylthiophene: Lacks the benzamide core, simpler structure.

    2-Chloro-5-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a methylsulfanyl group.

Uniqueness

2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H12ClNOS2

Molecular Weight

297.8 g/mol

IUPAC Name

2-chloro-5-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C13H12ClNOS2/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16)

InChI Key

VPHUWIWQGWMXRH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CS2

Origin of Product

United States

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